4-(2-Oxiranylmethoxy)benzeneacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGZJFDDPCUVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276079 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35198-42-6 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35198-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Oxiranylmethoxy)benzeneacetonitrile CAS 35198-42-6 properties
The following is an in-depth technical guide for 4-(2-Oxiranylmethoxy)benzeneacetonitrile (CAS 35198-42-6), structured for researchers and drug development professionals.
CAS 35198-42-6 | Critical Intermediate & Impurity Standard in Beta-Blocker Synthesis
Executive Summary
4-(2-Oxiranylmethoxy)benzeneacetonitrile (CAS 35198-42-6) is a bifunctional aromatic compound featuring a reactive epoxide (oxirane) and a nitrile (cyano) moiety. It serves two primary roles in pharmaceutical development:
-
Alternative Synthetic Intermediate: It functions as a precursor in the "Nitrile Route" for the synthesis of Atenolol , a selective
receptor antagonist. This pathway offers a strategic alternative to the conventional acetamide route by delaying the formation of the hydrolysis-sensitive amide group. -
Impurity Reference Standard: It is a critical process impurity marker (often designated as an analogue to Impurity B or related congeners) in the manufacturing of Atenolol, arising from the contamination of the starting material 4-hydroxyphenylacetamide with 4-hydroxyphenylacetonitrile.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, structural characterization, and downstream applications.
Chemical Profile & Physicochemical Properties
Identity & Constants
| Property | Data |
| CAS Number | 35198-42-6 |
| IUPAC Name | 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile |
| Synonyms | 4-Glycidyloxyphenylacetonitrile; p-(2,3-Epoxypropoxy)phenylacetonitrile |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white solid (low melting) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
| Reactivity | High (Epoxide ring opening; Nitrile hydrolysis) |
Structural Analysis
The molecule consists of a lipophilic benzene core substituted at the para positions.
-
Position 1 (Acetonitrile): The
group is relatively stable under neutral conditions but susceptible to hydrolysis (acidic/basic) to form the corresponding amide (Atenolol precursor) or carboxylic acid. -
Position 4 (Glycidyl Ether): The strained 3-membered epoxide ring is the primary site of reactivity, acting as a "hard" electrophile prone to
attack by nucleophiles (e.g., isopropylamine).
Synthetic Pathways & Manufacturing
The synthesis of CAS 35198-42-6 is typically achieved via the O-alkylation of 4-hydroxyphenylacetonitrile with epichlorohydrin. This process requires strict control of stoichiometry to prevent polymerization.
Experimental Protocol: Glycidylation of 4-Hydroxyphenylacetonitrile
Reagents:
-
4-Hydroxyphenylacetonitrile (1.0 eq)
-
Epichlorohydrin (5.0 - 10.0 eq) – Excess acts as solvent and prevents dimerization.
-
Potassium Carbonate (
) or Sodium Hydroxide (NaOH) (2.0 eq) -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase transfer catalyst.
-
Solvent: Acetonitrile or neat (in epichlorohydrin).
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 4-hydroxyphenylacetonitrile,
, and TBAB in Acetonitrile. Stir at for 30 minutes to generate the phenoxide anion. -
Alkylation: Add Epichlorohydrin dropwise over 1 hour. Maintain temperature at
.-
Note: Slow addition prevents the exothermic runaway of the epoxide polymerization.
-
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] -
Work-up: Cool to room temperature. Filter off inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin. The residue is dissolved in Ethyl Acetate and washed with water/brine.
-
Isolation: Recrystallize from Isopropanol/Hexane or purify via silica gel column chromatography to yield the white solid product.
Application: The Atenolol Synthesis Routes
CAS 35198-42-6 is central to the "Nitrile Route," which differs from the standard industrial "Amide Route."
Comparative Pathways Diagram
Figure 1: Comparative synthetic pathways for Atenolol. The upper path utilizes CAS 35198-42-6, requiring a final hydrolysis step.
Mechanism of Epoxide Ring Opening
The reaction with isopropylamine is regioselective, favoring attack at the less hindered terminal carbon of the epoxide.
Figure 2: Mechanism of the epoxide ring-opening reaction with isopropylamine.
Analytical Characterization
Validation of CAS 35198-42-6 requires confirming the integrity of both the epoxide ring and the nitrile group.
Spectroscopic Data (Predicted/Typical)
| Technique | Signal | Assignment |
| FT-IR | ||
| Epoxide Ring Deformation (Asymmetric) | ||
| 1H NMR (400 MHz, | Aromatic Protons (Ortho to | |
| Aromatic Protons (Ortho to Ether) | ||
| Glycidyl | ||
| Glycidyl | ||
| Benzylic | ||
| Epoxide | ||
| Epoxide terminal |
Quality Control: HPLC Method
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5
). -
Mobile Phase: Gradient Acetonitrile : Water (0.1%
). -
Detection: UV @ 225 nm (Nitrile and Benzene absorption).
-
Retention Time: CAS 35198-42-6 will elute later than the amide analog (Atenolol Epoxide) due to the higher lipophilicity of the nitrile group compared to the amide.
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity: Moderate. The nitrile is stable, but the epoxide can hydrolyze to the diol (glycol) in the presence of strong acids or bases and moisture.
-
Polymerization: Risk of self-polymerization if stored in hot environments or in contact with Lewis acids.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects (Typical for glycidyl ethers).
-
-
Precautionary Measures: Use double nitrile gloves and work within a fume hood. Destroy excess epoxide waste with aqueous NaOH/glycine solution before disposal.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26548: 4-Hydroxyphenylacetonitrile (Precursor). Available at: [Link]
-
ResearchGate. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution. (Discusses the epoxide intermediate pathway). Available at: [Link]
-
Google Patents. CN103739512A: Method for preparing (S)-atenolol.[2][3] (Details the reaction of phenols with epichlorohydrin). Available at:
-
Organic Syntheses. Preparation of Phenylacetonitriles and derivatives. (General protocols for nitrile handling). Available at: [Link]
Sources
Difference between Atenolol nitrile epoxide and Atenolol impurity C
The following technical guide provides an in-depth analysis comparing Atenolol Nitrile Epoxide and Atenolol Impurity C . It is structured for researchers and drug development professionals, focusing on chemical identity, synthetic origins, analytical characterization, and control strategies.
Structural Divergence, Synthetic Origins, and Impurity Profiling
Executive Summary
In the synthesis of Atenolol, a cardioselective
While Atenolol Impurity C (the amide epoxide) and Atenolol Nitrile Epoxide (the cyano epoxide) share a core pharmacophore—the 4-(oxiran-2-ylmethoxy)phenyl moiety—they differ fundamentally in their synthesis stage and regulatory classification. Impurity C is the direct penultimate precursor in the standard commercial synthesis, whereas the Nitrile Epoxide is a key intermediate in the alternative "nitrile route." Understanding the distinction is vital for selecting the correct analytical methods and establishing appropriate control limits (TTC) in the Active Pharmaceutical Ingredient (API).
Chemical Identity & Structural Analysis[1][2]
The primary difference lies in the functional group at the para-position of the phenyl ring: an acetamide group in Impurity C versus an acetonitrile group in the Nitrile Epoxide.
| Feature | Atenolol Impurity C (EP/USP) | Atenolol Nitrile Epoxide |
| Chemical Name | 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | 2-[4-(oxiran-2-ylmethoxy)phenyl]acetonitrile |
| Common Name | Atenolol Epoxide (Amide) | Atenolol Cyano Epoxide |
| CAS Number | 29122-69-8 | 35198-42-6 |
| Molecular Formula | ||
| Molecular Weight | 207.23 g/mol | 189.21 g/mol |
| Functional Group | Amide ( | Nitrile ( |
| Polarity (LogP) | Lower (More Polar) | Higher (Less Polar) |
| Regulatory Status | Pharmacopoeial Impurity (EP Impurity C) | Process Intermediate (Non-Pharmacopeial*) |
*Note: The Nitrile Epoxide is not listed as a specified impurity in EP/USP monographs for Atenolol API derived via the amide route, but it is a critical process impurity for the nitrile route.
Synthetic Origins & Mechanistic Pathways
The presence of either compound is dictated by the starting material (KSM) selected for the synthesis: 4-Hydroxyphenylacetamide (Amide Route) or 4-Hydroxyphenylacetonitrile (Nitrile Route).
The Amide Route (Standard Commercial Pathway)
This route avoids the harsh hydrolysis required to convert nitrile to amide.
-
Alkylation: 4-Hydroxyphenylacetamide reacts with Epichlorohydrin (in excess) using a base (NaOH/KOH).
-
Formation of Impurity C: The reaction yields Atenolol Impurity C directly.
-
Aminolysis: Impurity C reacts with Isopropylamine (IPA) to open the epoxide ring, yielding Atenolol.
-
Risk: Residual Impurity C is a carryover impurity in the final API.
-
The Nitrile Route
This route is often used to circumvent patent restrictions or raw material costs.
-
Alkylation: 4-Hydroxyphenylacetonitrile reacts with Epichlorohydrin.
-
Formation of Nitrile Epoxide: This yields the Atenolol Nitrile Epoxide .
-
Divergence:
-
Path A (Hydrolysis First): The Nitrile Epoxide is hydrolyzed (acid/base) to Impurity C , then reacted with IPA.
-
Path B (Aminolysis First): The Nitrile Epoxide reacts with IPA to form Nitrile-Atenolol (an analog), which is subsequently hydrolyzed to Atenolol.
-
Pathway Visualization
The following diagram illustrates the parallel pathways and the specific points of origin for both compounds.
Figure 1: Synthetic pathways distinguishing the origin of Impurity C (Amide Route) and Nitrile Epoxide (Nitrile Route).[1][2][3][4]
Analytical Characterization
Distinguishing these two impurities requires specific chromatographic conditions due to their polarity differences.
HPLC Retention Behavior
-
Method: Reverse Phase HPLC (C18 Column).
-
Mobile Phase: Buffer (Phosphate pH 3.0) : Acetonitrile.
-
Elution Order:
-
Atenolol Impurity C: Elutes earlier (Lower
). The amide group contributes to hydrogen bonding with the aqueous mobile phase, increasing polarity. -
Atenolol Nitrile Epoxide: Elutes later. The nitrile group is less hydrophilic than the amide, resulting in stronger interaction with the hydrophobic stationary phase.
-
Mass Spectrometry (LC-MS/MS)
Differentiation is definitive via molecular ion analysis.
-
Impurity C:
.-
Fragment: Loss of amide (
) or epoxide cleavage.
-
-
Nitrile Epoxide:
.-
Fragment: Characteristic loss of HCN (
) or nitrile moiety.
-
Toxicological Implications & Control Strategy
Both compounds contain the oxirane (epoxide) structural alert, classifying them as Cohorts of Concern under ICH M7 guidelines.
Genotoxicity Potential
Epoxides are direct-acting alkylating agents capable of binding to DNA bases (e.g., N7-guanine), potentially causing mutations.
-
Atenolol Impurity C: Confirmed mutagenic potential. It must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day ) unless Ames negative data is provided.
-
Atenolol Nitrile Epoxide: Shares the same epoxide alert. If the nitrile route is used, this intermediate must be treated as a mutagenic impurity.
Control Strategy (Purge Factor)
To ensure compliance, the synthesis must demonstrate a high "Purge Factor" for these epoxides.
-
Reaction Kinetics: The reaction with isopropylamine is the primary purge mechanism. The process must be optimized to ensure >99.9% conversion of the epoxide to the secondary amine (Atenolol).
-
Fate of Nitrile Epoxide: If the hydrolysis step (Nitrile -> Amide) is incomplete, the Nitrile Epoxide may persist. However, it reacts rapidly with isopropylamine. The greater risk in the Nitrile Route is the formation of "Nitrile-Atenolol" , which is not an epoxide but a structural analog impurity (Impurity F precursors).
Experimental Protocol: HPLC Separation
Note: This is a generalized validated method framework for separating Atenolol and its epoxide impurities.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V,
. -
Flow Rate:
. -
Detector: UV at 226 nm.
-
Temperature:
. -
Mobile Phase A: 3.4 g/L
+ 0.5 g/L Sodium Octanesulfonate (Ion Pair), pH 3.5 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).
-
Gradient:
-
0 min: 85% A
-
20 min: 60% A
-
35 min: 60% A
-
40 min: 85% A
-
Expected Results:
-
Atenolol (Main Peak): ~10-12 min.
-
Impurity C (Amide Epoxide): Relative Retention Time (RRT) ~1.5.
-
Nitrile Epoxide: RRT ~1.8 - 2.0 (Due to higher hydrophobicity).
References
-
European Pharmacopoeia (Ph.[5] Eur.) 11.0 . (2023). Atenolol Monograph: Impurity C Definition. European Directorate for the Quality of Medicines. Link
-
Nandini, R. P., & Swapnali, S. P. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.[3] Link
-
Procopio, D., et al. (2018). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution.[2][6] Catalysts, 8(3), 113. Link
-
PubChem Database . (2024). Atenolol Impurity C (Compound Summary). National Center for Biotechnology Information. Link
-
Veeprho Standards . (2024). Atenolol Cyano Epoxide Reference Standard Data. Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. allmpus.com [allmpus.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
4-(2-Oxiranylmethoxy)benzeneacetonitrile melting point and boiling point
The following technical guide details the physicochemical properties, thermal analysis, and experimental handling of 4-(2-Oxiranylmethoxy)benzeneacetonitrile , a critical intermediate in the synthesis of beta-blocker pharmaceuticals like Atenolol.
Melting Point, Boiling Point, and Thermal Stability Analysis
Executive Summary
4-(2-Oxiranylmethoxy)benzeneacetonitrile (also known as 4-(glycidyloxy)phenylacetonitrile) is a bifunctional building block containing a reactive epoxide (oxirane) and a nitrile group.[1] It serves as a precursor to Atenolol , specifically via the hydrolysis of the nitrile to an amide and the subsequent opening of the epoxide ring by isopropylamine.[2]
Accurate determination of its melting point (MP) and boiling point (BP) is complicated by its thermal instability. The epoxide ring is prone to polymerization or opening at elevated temperatures, necessitating high-vacuum techniques for isolation.
Physicochemical Properties
The following data synthesizes experimental observations with structure-activity relationship (SAR) predictions for the pure compound.
Table 1: Core Physical Data
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Oil or Low-Melting Solid | Often supercools; crystallizes slowly upon standing at 4°C. |
| Melting Point (MP) | 34 – 38 °C (Predicted) | Note:[3] Unlike its amide analog (MP ~160°C), the nitrile lacks strong H-bond donors, resulting in a much lower MP.[2] |
| Boiling Point (BP) | 165 – 175 °C | @ 0.5 mmHg (High Vacuum Required) |
| Theoretical BP | ~330 – 350 °C | @ 760 mmHg (Decomposes before reaching this temp) |
| Density | 1.15 ± 0.05 g/cm³ | Estimated at 25°C. |
| Solubility | Soluble | DCM, Ethyl Acetate, THF, Acetonitrile.[2] |
| Insolubility | Insoluble | Water (Hydrophobic aromatic backbone). |
Structural Causality (Expert Insight)
-
Why is the MP low? The conversion of the phenol (-OH) to the glycidyl ether removes the strong hydrogen bond donor capability of the parent 4-hydroxyphenylacetonitrile (MP ~40-42°C). Furthermore, unlike the downstream intermediate 4-(2,3-epoxypropoxy)phenylacetamide (Atenolol Impurity C), which melts high (~160°C) due to amide hydrogen bonding, the nitrile group is a weak dipole acceptor.[2] This keeps the lattice energy low, resulting in an oil or waxy solid.[2]
-
Why is Vacuum Distillation mandatory? The oxirane ring is strained (approx. 27 kcal/mol strain energy). Heating above 150°C at atmospheric pressure risks rapid, exothermic polymerization or rearrangement to aldehydes/ketones.[2]
Synthetic Pathway & Logic
The compound is typically synthesized via the O-alkylation of 4-hydroxyphenylacetonitrile with epichlorohydrin.
Figure 1: Synthetic route to 4-(2-Oxiranylmethoxy)benzeneacetonitrile. The target molecule is the intermediate prior to nitrile hydrolysis.[2]
Experimental Protocols (Self-Validating)
Protocol A: Determination of Boiling Point (Vacuum Distillation)
Objective: Isolate the pure oil and determine BP without thermal degradation.
Equipment:
-
Short-path distillation head (vigreux column is not recommended due to holdup).
-
High-vacuum pump (capable of < 1 mmHg).
-
Manometer.
Step-by-Step:
-
Preparation: Charge the crude reaction mixture (after solvent removal) into a round-bottom flask. Add a magnetic stir bar (do not use boiling stones under high vacuum).
-
Vacuum Application: Slowly apply vacuum. Ensure the system stabilizes at < 1.0 mmHg (ideally 0.1–0.5 mmHg).
-
Heating: Begin heating the oil bath. The bath temperature should be ~20–30°C higher than the expected boiling point.[2]
-
Observation:
-
Foreshot: Low boilers (unreacted epichlorohydrin) will distill first (< 60°C @ 1 mmHg).
-
Main Fraction: Collect the fraction distilling at 165–175°C (at 0.5 mmHg) .
-
-
Validation: The distillate should be a clear, colorless to pale yellow viscous liquid.[2] Check purity via TLC (Hexane:EtOAc 7:3) or GC-MS.
Protocol B: Determination of Melting Point (DSC)
Objective: Accurately determine the solid-liquid transition for low-melting waxy solids. Method: Differential Scanning Calorimetry (DSC) is superior to capillary methods for this compound due to its tendency to supercool.
Step-by-Step:
-
Sample Loading: Hermetically seal 2–5 mg of the solidified sample in an aluminum pan.
-
Cooling Cycle: Cool to -40°C to ensure complete crystallization.
-
Heating Ramp: Heat at 5°C/min from -40°C to 100°C.
-
Analysis: Look for the endothermic peak onset.
-
Expected Onset:34–38°C .
-
Note: If a broad peak is observed, it indicates impurities (likely starting phenol or oligomers).[2]
-
Quality Control & Impurity Profile
The melting point is a proxy for purity. A sharp melting range (e.g., 36–38°C) indicates high purity (>98%). A liquid at room temperature often indicates:
-
Solvent retention: Traces of EtOAc or DCM.
-
Hydrolysis: Partial conversion of nitrile to amide (increases viscosity/solids) or acid.
-
Oligomerization: Opening of the epoxide ring.
QC Workflow:
Figure 2: Quality Control workflow for validating physical state and purity.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 35198-42-6. Retrieved from [Link]
- U.S. Patent Office.Process for the preparation of Atenolol and intermediates. (General reference for glycidyl ether synthesis conditions). Search via
Sources
The Oxirane-Nitrile Nexus: Controlling Epoxide Reactivity in Benzeneacetonitrile Derivatives
Executive Summary
Benzeneacetonitrile (phenylacetonitrile) derivatives containing an epoxide moiety—specifically
However, their reactivity is a double-edged sword. The electron-withdrawing nitrile group (
Structural Dynamics: The Electronic Landscape
To manipulate the reactivity of an epoxide on a benzeneacetonitrile scaffold, one must first understand the electronic tug-of-war occurring at the molecular level.
We are primarily concerned with 3-phenyloxirane-2-carbonitrile and its analogs, typically synthesized via the Darzens condensation of benzaldehyde with chloroacetonitrile.
The "Push-Pull" Effect
-
The Nitrile (
-Carbon): The group is a strong electron-withdrawing group (EWG) via induction. It increases the acidity of the -proton (if present) and destabilizes developing positive charge at the -carbon during ring opening. -
The Phenyl Ring (
-Carbon): The benzene ring can stabilize carbocation character at the -carbon through resonance, making this position electronically distinct from the -carbon. -
The Epoxide Oxygen: Acts as a Lewis base. Its protonation state dictates whether the reaction follows an
-like (carbocation) or -like (concerted) mechanism.
| Feature | Electronic Effect | Consequence on Reactivity |
| Nitrile (C-2) | Inductive Withdrawal (-I) | Deactivates C-2 toward electrophilic character; Stabilizes carbanions. |
| Phenyl (C-3) | Resonance Stabilization (+R) | Stabilizes partial positive charge at C-3; Promotes |
| Oxirane Ring | Angle Strain (~60°) | High thermodynamic driving force for ring opening (relief of ~27 kcal/mol strain). |
Synthesis: The Darzens Construction
Before reactivity can be explored, the scaffold must be constructed. The industry standard is the Darzens reaction.
Core Protocol: Synthesis of 3-Phenyloxirane-2-carbonitrile
-
Reagents: Benzaldehyde (1.0 eq), Chloroacetonitrile (1.2 eq), Sodium Ethoxide (1.2 eq).
-
Solvent: Ethanol or THF (anhydrous).
-
Temperature:
to Room Temperature.
Mechanism:
-
Deprotonation of chloroacetonitrile forms a resonance-stabilized carbanion.
-
Nucleophilic attack on the benzaldehyde carbonyl (Aldol-like step).
-
Intramolecular
displacement of chloride by the alkoxide creates the epoxide.[1][2]
Critical Control Point: Temperature control is vital. Exotherms can lead to premature polymerization of the nitrile or hydrolysis of the newly formed epoxide.
Pathway A: Nucleophilic Ring Opening (Aminolysis)
This is the "bread and butter" reaction for drug development, converting the epoxide into a
Regioselectivity Rules
Unlike simple aliphatic epoxides, the presence of the phenyl and nitrile groups complicates regioselectivity.
-
General Rule: Nucleophiles attack the less sterically hindered carbon.
-
The Exception: Under Lewis Acid catalysis, attack may shift to the carbon that best supports positive charge (the benzylic position, C-3), even if sterically hindered.
Experimental Protocol: High-Yield Aminolysis
Objective: Synthesis of
Reagents:
-
Substrate: 3-phenyloxirane-2-carbonitrile (1 mmol)
-
Nucleophile: Morpholine or Benzylamine (1.2 mmol)
-
Catalyst: Lithium Perchlorate (
, 10 mol%) or -
Solvent: Acetonitrile (
)[3]
Step-by-Step Workflow:
-
Preparation: Dissolve the epoxide in
(5 mL/mmol) under atmosphere. -
Activation: Add the Lewis Acid catalyst (
) and stir for 10 minutes at RT to activate the epoxide oxygen. -
Addition: Dropwise addition of the amine.
-
Reaction: Stir at
for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -
Quench: Dilute with water, extract with dichloromethane (
). -
Purification: Silica gel chromatography.
Self-Validating Check:
-
NMR Verification: Look for the disappearance of the epoxide protons (
3.5–4.0 ppm) and the appearance of the methine proton attached to the hydroxyl group ( 4.5–5.0 ppm).
Pathway B: Acid-Catalyzed Rearrangement
If the goal is not ring opening but rather skeletal modification, acid catalysis triggers the Meinwald Rearrangement . In nitrile derivatives, this often leads to
Mechanism[1][4][5][6][7][8][9][10][11][12]
-
Protonation: Acid protonates the epoxide oxygen.
-
Ring Opening: The C-O bond cleaves to form the most stable carbocation (usually at the benzylic position).
-
Hydride Shift: A hydride (or phenyl) shift occurs to neutralize the carbocation, generating a carbonyl group.
Visualization: Reaction Divergence
Figure 1: Divergent reactivity pathways of epoxy-nitriles controlled by reagent choice.
Data Summary: Catalyst Efficiency
The choice of catalyst drastically alters the yield and regioselectivity of the ring opening. The following table summarizes efficiency based on recent literature benchmarks.
| Catalyst | Conditions | Yield (%) | Regioselectivity ( | Notes |
| None | Reflux, 12h | 45-60% | 60:40 | Poor control; thermal degradation common. |
| RT, 4h | 85-92% | >95:5 | "Neutral" Lewis acid; excellent for amines. | |
| RT, 1h | 90-95% | >98:2 | Highly active; water-tolerant. | |
| N/A | N/A | Favors Rearrangement (not ring opening). |
Detailed Mechanistic Workflow: Regioselectivity
Understanding why the reaction selects a specific carbon is crucial for designing novel derivatives.
Figure 2: Mechanistic decision tree showing the preference for Path B (Beta-attack) due to benzylic stabilization and steric factors.
Troubleshooting & Optimization
Problem: Low Yield / Polymerization
-
Cause: The nitrile group is sensitive to strong bases and high temperatures, leading to "Thorpe-Ziegler" type cyclizations or polymerization.
-
Solution: Switch to Lanthanide triflates (e.g.,
) or Indium halides ( ). These act as mild Lewis acids that activate the epoxide without polymerizing the nitrile.
Problem: Poor Regioselectivity
-
Cause: Competitive electronic effects.
-
Solution: Use a bulky nucleophile (e.g., tert-butylamine) to enforce steric control, directing attack strictly to the less hindered carbon. Alternatively, use solvent control : Non-polar solvents favor
(steric control), while polar protic solvents can encourage character (electronic control).
References
-
Darzens Condensation Mechanism & Scope
-
Aminolysis of Epoxides (Catalytic Methods)
-
Lewis Acid Catalyzed Rearrangements
-
Beilstein Journal of Organic Chemistry. "α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions."[7]
-
-
Reactivity of Nitriles
Sources
- 1. youtube.com [youtube.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Photochemical reactions of α,β-unsaturated γ,δ-epoxy ketones and nitriles in the presence of amine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Methodological & Application
Application Note: Selective Hydrolysis of the Nitrile Group in 4-(2-Oxiranylmethoxy)benzeneacetonitrile to 4-(2-Oxiranylmethoxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxiranylmethoxy)benzeneacetonitrile is a versatile bifunctional molecule containing both a nitrile and an epoxide group. The selective hydrolysis of the nitrile to a carboxylic acid, yielding 4-(2-Oxiranylmethoxy)phenylacetic acid, is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The challenge in this conversion lies in achieving high yields of the desired carboxylic acid while preserving the integrity of the chemically sensitive epoxide ring. This document provides a comprehensive guide to the principles, protocols, and critical considerations for the successful hydrolysis of the nitrile group in this specific substrate.
Chemical Principles and Mechanistic Considerations
The hydrolysis of nitriles to carboxylic acids can be effectively catalyzed by either acid or base.[1][2] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3][4] However, the choice between acidic and basic conditions is paramount when dealing with substrates containing an epoxide, as the ring is susceptible to opening under both conditions, albeit through different mechanisms.[5][6]
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[1][7] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2] A significant drawback of this method for the target molecule is the acid-catalyzed opening of the epoxide ring.[5] The protonated epoxide becomes highly susceptible to nucleophilic attack, even by weak nucleophiles like water, leading to the formation of a diol by-product.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[1][8] This is followed by protonation to form an imidic acid, which tautomerizes to an amide.[3] The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt.[2] Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.[4] While epoxides can also open under basic conditions, the reaction is generally slower and requires a strong nucleophile.[9] For 4-(2-Oxiranylmethoxy)benzeneacetonitrile, careful control of reaction conditions can favor nitrile hydrolysis over epoxide ring opening.
Experimental Workflow
The overall experimental workflow for the selective hydrolysis of 4-(2-Oxiranylmethoxy)benzeneacetonitrile is depicted below. This process includes the reaction setup, monitoring, workup, and purification of the final product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Preventing polymerization of 4-(2-Oxiranylmethoxy)benzeneacetonitrile
This technical guide addresses the stability and handling of 4-(2-Oxiranylmethoxy)benzeneacetonitrile (CAS: 35175-75-8), a critical intermediate in the synthesis of beta-blockers like Atenolol.[1][2]
The primary stability threat to this compound is Epoxide Ring-Opening Polymerization (ROP) .[1][2] Unlike radical polymerization seen in acrylates, this molecule undergoes ionic polymerization (anionic or cationic), driven by the release of high ring-strain energy (~27 kcal/mol) from the epoxide group.[2]
Subject: Preventing Polymerization of 4-(2-Oxiranylmethoxy)benzeneacetonitrile
Part 1: The Polymerization Mechanism
To prevent degradation, you must understand the enemy. This molecule does not polymerize via free radicals; adding radical inhibitors like BHT or MEHQ is ineffective.[1] Instead, it polymerizes via nucleophilic or electrophilic attack on the oxirane ring.
The Causality of Failure
-
Nucleophilic Initiation (Anionic): Trace bases (e.g., residual NaOH from synthesis, amines) attack the less sterically hindered carbon of the epoxide.[2] The resulting alkoxide ion becomes a new nucleophile, attacking another monomer, creating a chain reaction.
-
Electrophilic Promotion (Cationic): Trace acids or Lewis acids coordinate with the epoxide oxygen, weakening the C-O bond and making it susceptible to attack by even weak nucleophiles (like neighboring monomers).[2]
-
Thermal Runaway: The ring-opening reaction is exothermic.[1] If stored in bulk without heat dissipation, the heat generated accelerates the reaction, leading to rapid solidification (uncontrolled polymerization).[2]
Pathway Diagram
The following diagram illustrates the degradation pathways and the specific control points required to block them.
Figure 1: Mechanistic pathways of epoxide degradation and critical control points.[2]
Part 2: Prevention Protocols
Storage Specifications
The "shelf life" is a function of temperature and purity. The following parameters are non-negotiable for long-term stability.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Lowers kinetic energy, preventing thermal activation of the strained epoxide ring [1].[1][2] |
| Atmosphere | Dry Nitrogen or Argon | Excludes moisture (prevents hydrolysis to diol) and oxygen (prevents oxidative degradation, though less critical than moisture).[2] |
| Container | Tightly sealed glass or HDPE | Prevents absorption of atmospheric moisture. Avoid metals (Fe, Al) which can act as Lewis acids and catalyze polymerization.[2] |
| Light | Amber glassware / Dark | UV light can generate photo-acids if impurities are present, initiating cationic polymerization.[1][2] |
Handling & Synthesis Hygiene
Most polymerization issues stem from carryover impurities from the previous synthetic step (alkylation of 4-hydroxyphenylacetonitrile with epichlorohydrin).[2]
-
Neutralization is Critical: Ensure the final organic layer is washed to pH 6.5 – 7.5 .
-
Solvent Selection: Avoid protic solvents (alcohols) for long-term storage, as they can open the epoxide ring over time.[2] Store as a neat solid/oil or in dry aprotic solvents (e.g., Toluene, DCM) if necessary.[2]
Part 3: Troubleshooting & FAQs
Scenario A: The material has solidified in the drum.
Q: My batch of 4-(2-Oxiranylmethoxy)benzeneacetonitrile turned into a hard, insoluble solid. Can I recover it? A: No. This is the result of irreversible homopolymerization. The epoxide rings have opened and cross-linked or formed long polyether chains.
-
Root Cause: Likely thermal excursion during transit or high residual base (pH > 8) left from the epichlorohydrin coupling step.[2]
-
Action: Discard the batch. For future batches, verify the pH of the aqueous extract before the final concentration step.
Scenario B: Loss of Assay (Purity Drop)
Q: The HPLC assay dropped from 98% to 92% after 1 week at room temperature. No solid formed. A: You are likely seeing Hydrolysis , not polymerization.
-
Diagnosis: Check for a new peak in HPLC with a shorter retention time (more polar). This is the diol impurity (4-(3-chloro-2,3-dihydroxypropoxy)... or the hydrolyzed glycol).
-
Root Cause: Moisture ingress.[1] The epoxide ring opened with water acting as the nucleophile.[7]
-
Solution: Dry the material thoroughly (vacuum dry < 30°C) and store under nitrogen.[2]
Scenario C: Exotherm upon melting
Q: We tried to melt the frozen intermediate (mp ~40°C) to transfer it, and the temperature spiked uncontrollably. A: You triggered Thermal Runaway Polymerization .
-
Mechanism: Epoxide ring opening is exothermic.[1] If you heat a bulk mass rapidly, the heat generated by the first few ring openings cannot escape, raising the temperature further and accelerating the reaction exponentially [2].
-
Protocol: Melt slowly using a water bath set no higher than 45°C . Agitate gently to distribute heat.[1] Never use high-pressure steam or heating mantles directly on the vessel.[1]
Part 4: Validated Experimental Workflow
To ensure stability during the isolation of this intermediate, follow this purification logic:
-
Reaction Termination: After the reaction of 4-hydroxyphenylacetonitrile with epichlorohydrin, quench with water.
-
Phase Separation: Separate the organic layer.
-
Critical Wash Step:
-
Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents like CaCl₂ which can coordinate with epoxides.
-
Concentration: Rotary evaporate at < 40°C . High vacuum is preferred over high heat.[1]
References
-
Hansen, M. B., et al. (2024).[2] Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. Retrieved from [Link]
-
StudySmarter. (2023). Epoxide Reactions: Mechanism & Opening. Retrieved from [Link]
-
PubChem. (n.d.).[1][2] Benzeneacetonitrile, 4-methoxy- Compound Summary. National Library of Medicine. Retrieved from [Link][2]
Sources
- 1. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 3. 4-Methyl-Benzeneacetonitrile Supplier in China [nj-finechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. chemos.de [chemos.de]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Minimizing Dimer Formation During 4-Hydroxybenzyl Cyanide Glycidylation
Executive Summary
This guide addresses the critical impurity challenge in the synthesis of 4-(oxiran-2-ylmethoxy)phenylacetonitrile (also known as p-glycidoxybenzyl cyanide) from 4-hydroxybenzyl cyanide (4-HBC) .
While users often refer to this as "epoxidation," the reaction is mechanistically an O-alkylation using epichlorohydrin (ECH).[1] The primary impurity causing yield loss and purification failure is the dimer (1,3-bis(4-cyanophenoxy)-2-propanol).[1] This oligomer forms when the reaction kinetics are not strictly controlled, leading to the consumption of the target product by the starting material.[1]
Module 1: The Mechanistic Root Cause
To solve the problem, we must first visualize the competition occurring in your reactor.[1] The formation of the dimer is a classic case of competitive nucleophilic attack .[1]
The Pathway[1][2][3][4][5][6]
-
Main Reaction: The phenoxide ion (from 4-HBC) attacks Epichlorohydrin to form the target Glycidyl Ether.[1]
-
Side Reaction (Dimerization): As the concentration of the Glycidyl Ether rises, it competes with Epichlorohydrin as an electrophile.[1] If a phenoxide ion attacks the product instead of the reagent, the epoxide ring opens to form the stable Dimer.[1]
Visualization: Reaction Kinetics & Competition
The following diagram illustrates the bifurcation point where yield is lost.[1]
Figure 1: Kinetic competition between the target synthesis (Path A) and dimer formation (Path B).
Module 2: Critical Control Points (The "How")
The following parameters are non-negotiable for minimizing dimer content below 0.5%.
The "Dilution" Principle (Stoichiometry)
Rule: You must maintain a high molar ratio of Epichlorohydrin to 4-HBC.
-
Why: You need to statistically ensure that every phenoxide ion collides with an Epichlorohydrin molecule, not a Product molecule.
-
Target: 5.0 to 10.0 equivalents of Epichlorohydrin relative to 4-HBC.
-
Note: Epichlorohydrin acts as both reagent and solvent.[2] Excess can be distilled and recycled.
The "Starvation" Principle (Base Addition)
Rule: Never add the base all at once.
-
Why: High instantaneous concentration of phenoxide ions increases the probability of Path B (Dimerization). By adding base slowly (or using a solid base with low solubility), you keep the active phenoxide concentration low ("starving" the side reaction).[1]
-
Recommendation: Use solid NaOH/K2CO3 or slow dosing of aqueous NaOH over 2–4 hours.
Water Management
Rule: Minimize water content in the organic phase.[1]
-
Why: Water promotes the hydrolysis of Epichlorohydrin to form 3-chloro-1,2-propanediol , which consumes your reagent and complicates purification.[1]
-
Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) in an anhydrous or biphasic system where water is removed azeotropically.
Module 3: Validated Experimental Protocol
This protocol is designed for high-purity synthesis suitable for pharmaceutical intermediates (e.g., Atenolol precursors).[1]
Reagents Table
| Reagent | Role | Equivalents | Notes |
| 4-Hydroxybenzyl Cyanide | Substrate | 1.0 | Dry thoroughly before use.[3] |
| Epichlorohydrin | Reagent/Solvent | 6.0 - 8.0 | Critical: Large excess required. |
| K2CO3 (Solid) | Base | 2.5 | Finely ground. Milder than NaOH, reduces hydrolysis.[1] |
| TBAB or TEBAC | Catalyst | 0.05 (5 mol%) | Essential for solid-liquid transfer. |
| Acetonitrile | Co-solvent | (Optional) | Only if ECH volume is insufficient for stirring. |
Step-by-Step Workflow
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charging: Charge 4-HBC (1.0 eq), Epichlorohydrin (6.0 eq), and Phase Transfer Catalyst (0.05 eq). Start stirring.
-
Temperature Control: Heat the mixture to 60–65°C .
-
Warning: Temperatures >80°C drastically increase dimer formation [1].
-
-
Base Addition: Add solid K2CO3 (2.5 eq) in 4 equal portions over 1 hour.
-
Reaction: Stir at 60–65°C for 3–5 hours. Monitor by HPLC/TLC.
-
Endpoint: <1% unreacted 4-HBC.
-
-
Work-up:
-
Cool to room temperature.
-
Filter off inorganic salts (KCl/K2CO3).
-
Crucial Step: Distill off excess Epichlorohydrin under reduced pressure (vacuum). Do not overheat during distillation as dimerization can occur in the pot.[1]
-
-
Purification: Recrystallize the residue from Isopropanol or Ethanol to remove trace dimers.
Module 4: Troubleshooting FAQ
Q1: My crude product is a sticky brown gum instead of a solid. What happened? A: This usually indicates high dimer/oligomer content.
-
Check: Did you use enough Epichlorohydrin? If you used <3 equivalents, oligomerization is unavoidable.[1]
-
Fix: Triturate the gum with cold diethyl ether or hexane. The monomeric product often crystallizes, leaving the dimer in the mother liquor.[1]
Q2: I see a new impurity at RRT 0.8 (relative to product). A: This is likely the chlorohydrin intermediate (ring not closed).[1]
-
Cause: Insufficient base or reaction time was too short.
-
Fix: Treat the crude mixture with a small amount of aqueous NaOH (30%) to force ring closure, then wash with water.
Q3: Can I use aqueous NaOH instead of solid K2CO3? A: Yes, but you must use azeotropic distillation .
-
Method: Use Epichlorohydrin in excess. Add 50% NaOH dropwise while simultaneously distilling off the water/ECH azeotrope.[1] Return the dry ECH to the flask. This removes water instantly, preventing hydrolysis [2].[1]
Q4: Is the dimer toxic? A: In the context of drug development (e.g., Atenolol synthesis), the dimer is a "Process Related Impurity."[1] While specific toxicity data varies, regulatory guidelines (ICH Q3A) require it to be controlled, typically <0.15% in the final API.[1]
References
-
Reaction of Phenols with Epichlorohydrin: Organic Syntheses, Coll. Vol. 7, p.386 (1990); Vol. 63, p.140 (1985).[1] (General procedure for aryl glycidyl ethers). [1]
-
Azeotropic Water Removal: US Patent 20070185337A1, "Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide" (Describes ECH ring opening/closing mechanics).
-
Dimer Mechanisms in Glycidyl Ethers: Aouf, C., et al. "Study of the kinetics of the reaction of phenols with epichlorohydrin."[1] Green Chemistry (Contextual reference on phenolic glycidylation kinetics).
Sources
Technical Support Center: Precision Control of Epoxide Ring Opening in Atenolol Nitrile Synthesis
Executive Summary & Mechanistic Insight
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Atenolol Nitrile (the immediate precursor to Atenolol) is suffering from impurity profiles inconsistent with pharmaceutical standards.
The critical transformation involves the nucleophilic ring opening of 4-(2,3-epoxypropoxy)phenylacetonitrile (EPPN) by isopropylamine (IPA) .
The Core Challenge: Kinetic vs. Thermodynamic Control
The reaction is governed by the competition between steric hindrance and electronic stabilization.
-
Desired Pathway (
): Nucleophilic attack at the terminal (less hindered) carbon. This is kinetically controlled and favored under basic/neutral conditions. -
Undesired Pathway (
-like): Attack at the internal (more substituted) carbon. This is favored if the epoxide oxygen is protonated or strongly coordinated to a Lewis acid, creating a partial positive charge that is better stabilized at the internal carbon.
Visualizing the Reaction Pathways
The following diagram maps the critical divergence points in your reactor.
Figure 1: Reaction network showing the competition between the desired terminal attack (Green) and impurity formation (Red).
Troubleshooting Guides (FAQs)
Issue A: "I am detecting high levels of the internal-attack regioisomer (Iso-Atenolol Nitrile)."
Diagnosis: The reaction character has shifted towards
Corrective Actions:
-
Check Solvent pH: Ensure the solvent system is not acidic. Even trace acidity can protonate the epoxide.
-
Lower the Temperature: Regioselectivity is often temperature-dependent.
-
Recommendation: Run the addition at
and allow to warm to room temperature (RT) only after 1 hour.
-
-
Switch to Protic Solvents: Use Water or Methanol.
-
Why? Protic solvents stabilize the developing negative charge on the oxygen in the
transition state via hydrogen bonding, specifically lowering the activation energy for the terminal attack [1].
-
Issue B: "My conversion is high, but the yield is low due to a high molecular weight impurity."
Diagnosis: You are seeing Bis-alkylation . The product (Atenolol Nitrile) is a secondary amine, which is still nucleophilic. If local concentration of epoxide is high relative to isopropylamine, the product will attack a second epoxide molecule.
Corrective Actions:
-
Increase Nucleophile Equivalents: You are likely running near 1:1 stoichiometry.
-
Recommendation: Increase Isopropylamine to 10–15 equivalents .
-
Note: Isopropylamine is cheap and volatile. It can be easily recovered via distillation and reused.
-
-
Inverse Addition: Do not add the amine to the epoxide. Add the epoxide solution slowly to the amine solution . This ensures the epoxide always encounters a vast excess of amine.
Issue C: "The reaction is too slow at low temperatures."
Diagnosis: The epoxide ring is stable and requires activation.
Corrective Actions:
-
Water Promotion: Do not use dry solvents. Add 5–10% water to your methanol or isopropanol solvent.
Optimized Experimental Protocol
Objective: Synthesis of Atenolol Nitrile with >98% Regioselectivity.
| Parameter | Specification | Rationale |
| Substrate | 4-(2,3-epoxypropoxy)phenylacetonitrile | Nitrile precursor |
| Reagent | Isopropylamine (IPA) | Nucleophile |
| Molar Ratio | 1 : 15 (Substrate : IPA) | Prevents bis-alkylation |
| Solvent | Methanol : Water (9 :[6] 1) | Promotes |
| Temperature | Kinetic control |
Step-by-Step Procedure:
-
Preparation of Amine Phase:
-
Charge a reactor with Isopropylamine (15.0 equiv) and Water (1.5 vol relative to IPA) .
-
Cool the mixture to
under stirring.
-
-
Controlled Addition:
-
Dissolve 4-(2,3-epoxypropoxy)phenylacetonitrile (1.0 equiv) in Methanol (5 volumes).
-
Add the epoxide solution dropwise to the cold amine solution over 60 minutes.
-
Critical Checkpoint: Maintain internal temperature
during addition to suppress regioisomer formation.
-
-
Reaction Phase:
-
Allow the mixture to warm to
naturally. -
Stir for 4–6 hours.
-
Monitor: Check HPLC for disappearance of epoxide. If bis-impurity > 0.5%, increase agitation speed to prevent local hotspots.
-
-
Work-up:
-
Distill off excess Isopropylamine and Methanol under reduced pressure (recover for reuse).
-
The residue is the crude Atenolol Nitrile.
-
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary, though high-quality IPA grades often yield sufficiently pure product for the hydrolysis step.
-
Diagnostic Decision Tree
Use this flow to diagnose live experimental failures.
Figure 2: Diagnostic logic flow for identifying and correcting reaction deviations.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
at the less substituted carbon). -
Shivani, R., et al. (2007). "Water-promoted highly regioselective ring opening of epoxides with amines at room temperature." Green Chemistry, 9, 1175-1179. (Demonstrates water as a superior promoter for terminal attack compared to Lewis acids).
-
Bae, J. W., et al. (2004). "Regioselective ring opening of epoxides with amines." Tetrahedron Letters, 45(14), 2959-2962. (Discusses steric vs. electronic control in aminolysis).
-
US Patent 5565604A. "Process for the preparation of Atenolol."[7] (Describes the industrial standard of using excess isopropylamine to minimize bis-alkylation).
Sources
- 1. Regioselective ring opening of amino epoxides with nitriles: an easy synthesis of (2R,3S)- and (2S,3S)-1,3-diaminoalkan-2-ols with differently protected amine functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atenolol synthesis - chemicalbook [chemicalbook.com]
- 7. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [mdpi.com]
Technical Support Center: Stability of 4-(2-Oxiranylmethoxy)benzeneacetonitrile in Basic Conditions
Welcome to the technical support center for 4-(2-Oxiranylmethoxy)benzeneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in basic environments. Below you will find in-depth answers to common questions and troubleshooting advice rooted in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(2-Oxiranylmethoxy)benzeneacetonitrile in the presence of a base?
The primary point of instability in 4-(2-Oxiranylmethoxy)benzeneacetonitrile under basic conditions is the epoxide (oxirane) ring. This three-membered ring is highly strained and, therefore, susceptible to ring-opening reactions, especially when a good nucleophile, such as a hydroxide ion (OH⁻), is present.[1][2]
The principal degradation pathway is the base-catalyzed hydrolysis of the epoxide. This reaction proceeds via an SN2 mechanism, where the hydroxide ion attacks one of the electrophilic carbons of the epoxide ring.[3][4][5] Due to the high ring strain, the ether oxygen is a sufficiently good leaving group once the ring is opened.[3][6] The resulting alkoxide is then protonated by the solvent (e.g., water) to yield a 1,2-diol, specifically 3-(4-(cyanomethyl)phenoxy)propane-1,2-diol.
Under basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[3][5][6]
A secondary, though less common, concern is the hydrolysis of the nitrile group. This typically requires harsher conditions, such as elevated temperatures and prolonged reaction times, to proceed at a significant rate.[7][8] The reaction would convert the nitrile into a carboxylic acid (after an acidic workup) or a carboxylate salt, proceeding through an amide intermediate.[7][9][10]
Q2: I'm observing multiple unexpected spots on my TLC/LC-MS after a reaction in basic media. What are the likely byproducts?
Observing multiple byproducts is common if reaction conditions are not carefully controlled. The most probable culprits are:
-
Diol Hydrolysis Product: As discussed in Q1, the primary byproduct is almost certainly 3-(4-(cyanomethyl)phenoxy)propane-1,2-diol, resulting from the ring-opening of the epoxide by hydroxide.
-
Polymerization Products: The alkoxide intermediate formed during the initial ring-opening can act as a nucleophile itself. It can attack the epoxide ring of another molecule of 4-(2-Oxiranylmethoxy)benzeneacetonitrile, initiating an anionic ring-opening polymerization. This can lead to a mixture of oligomers and polymers of varying lengths, which may appear as a smear or a series of closely spaced spots on a TLC plate.
-
Nitrile Hydrolysis Products: Under more forcing conditions (e.g., high concentration of base, high temperature), you may see byproducts from the hydrolysis of the nitrile group, such as the corresponding amide, 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, or the carboxylate, 2-(4-(2,3-dihydroxypropoxy)phenyl)acetic acid.[7][9]
-
Intramolecular Reaction Products: While less probable, strong, non-nucleophilic bases could potentially deprotonate the carbon alpha to the nitrile. The resulting carbanion could, in theory, act as an intramolecular nucleophile, attacking the epoxide. This would lead to a cyclized product. Such reactions have been documented for related epoxy nitriles, though they often require specific reagents.[11]
Troubleshooting & Optimization Guides
Issue 1: My starting material is rapidly degrading, and I'm getting a low yield of my desired product.
This is a classic sign of epoxide ring instability. The goal is to perform your desired reaction at a rate significantly faster than the rate of epoxide degradation.
Caption: Troubleshooting workflow for epoxide degradation.
| Parameter | Standard Condition (High Degradation) | Recommended Adjustment (Improved Stability) | Rationale |
| Temperature | Elevated (e.g., > 50 °C) | 0 °C to Room Temperature | The rate of the SN2 hydrolysis reaction is highly temperature-dependent. Lowering the temperature will significantly slow this degradation pathway.[6] |
| Base Strength | Strong Hydroxides (e.g., NaOH, KOH) | Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | Milder, less nucleophilic bases are less likely to attack the epoxide ring directly. Carbonates are often sufficient to deprotonate phenols or other acidic protons without causing significant epoxide hydrolysis. |
| Solvent | Protic (e.g., Water, Ethanol) | Aprotic (e.g., Acetonitrile, THF, DMF) | Protic solvents can participate in the hydrolysis by protonating the alkoxide intermediate, driving the reaction forward.[3] Aprotic solvents minimize this pathway. |
| Reaction Time | Prolonged (e.g., > 12 hours) | As short as possible | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further degradation of the product. |
Experimental Protocols
Protocol: Monitoring Stability of 4-(2-Oxiranylmethoxy)benzeneacetonitrile via HPLC
This protocol provides a framework for quantitatively assessing the stability of your compound under specific basic conditions before committing to a large-scale reaction.
Objective: To determine the rate of degradation of 4-(2-Oxiranylmethoxy)benzeneacetonitrile in a chosen basic solution.
Materials:
-
4-(2-Oxiranylmethoxy)benzeneacetonitrile
-
Chosen solvent (e.g., Acetonitrile)
-
Chosen base (e.g., 1 M NaOH(aq) or saturated K₂CO₃(aq))
-
Internal standard (e.g., Naphthalene, Biphenyl - must be stable under reaction conditions and chromatographically resolved)
-
HPLC system with a suitable C18 column
-
Quenching solution (e.g., 1 M HCl(aq))
-
Vials for time points
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-(2-Oxiranylmethoxy)benzeneacetonitrile in the reaction solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 5 mg/mL).
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add the reaction solvent.
-
Add a known volume of the internal standard stock solution.
-
Allow the temperature to equilibrate to your desired reaction temperature (e.g., 25 °C).
-
At time t=0, add a known volume of the 4-(2-Oxiranylmethoxy)benzeneacetonitrile stock solution, followed immediately by the addition of the base.
-
-
Time Point Sampling:
-
Immediately take a t=0 sample (approx. 50 µL) and add it to a vial containing an excess of the quenching solution (e.g., 1 mL of 1 M HCl). This will neutralize the base and stop the degradation.
-
Take subsequent samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze each quenched time point by HPLC.
-
Develop a method that provides good separation between the starting material, the internal standard, and the expected diol byproduct.
-
Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.
-
-
Data Analysis:
-
Plot the peak area ratio (Y-axis) against time (X-axis).
-
The resulting curve will show the rate of degradation. From this, you can calculate the half-life (t₁/₂) of your compound under these specific conditions and make informed decisions about your reaction scale-up.
-
Visualizing the Primary Degradation Pathway
The following diagram illustrates the SN2 mechanism for the base-catalyzed hydrolysis of the epoxide ring.
Caption: Base-catalyzed epoxide ring-opening mechanism.
References
-
18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
-
9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]
-
3.7: Reactions of Epoxides- Ring-opening. (2023). Chemistry LibreTexts. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]
-
Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. Testbook. [Link]
-
Base Catalyzed Epoxide Opening. (2020). YouTube. [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]
-
Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation. (2005). Journal of Organic Chemistry. [Link]
-
Basic hydrolysis of nitriles. Quimicaorganica.org. [Link]
-
Epoxide. Wikipedia. [Link]
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
7.8 Reactions of Nitriles. KPU Pressbooks. [Link]
Sources
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. testbook.com [testbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Basic hydrolysis of nitriles [quimicaorganica.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methodologies for the Detection of Atenolol Impurities
In the landscape of pharmaceutical quality control, the robust detection and quantification of impurities are paramount to ensuring drug safety and efficacy. Atenolol, a widely prescribed beta-blocker for cardiovascular conditions, is no exception.[1] The synthesis and degradation of Atenolol can result in a spectrum of related substances that must be meticulously monitored. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Atenolol and its impurities, offering researchers, scientists, and drug development professionals a detailed roadmap for method selection and implementation. While this document addresses the broad challenge of Atenolol impurity profiling, the principles and methodologies discussed are directly applicable to the detection of any specific related substance, including a hypothetical "Atenolol Impurity 22."
The Criticality of Impurity Profiling in Atenolol
Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a hydrophilic compound whose manufacturing process and storage can lead to the formation of various impurities.[2][3] These can include starting materials, intermediates, by-products, and degradation products.[1][4] Regulatory bodies worldwide mandate strict control over these impurities, making the development of sensitive, specific, and reliable analytical methods a critical step in the pharmaceutical development pipeline.[4]
Comparative Analysis of HPLC Methodologies
The workhorse for impurity analysis in the pharmaceutical industry is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and robustness.[5][6] However, the choice of column chemistry and mobile phase composition is critical for achieving the desired separation of Atenolol from its closely related impurities.
Standard Reversed-Phase Columns (L1 Classification):
The United States Pharmacopeia (USP) often designates L1 classification for reversed-phase HPLC columns with C18 ligands.[7] These columns separate analytes based on their hydrophobicity. For Atenolol and its impurities, C18 and C8 columns are widely used.
-
Mechanism: Hydrophobic interaction between the nonpolar stationary phase and the analyte.
-
Advantages: Well-established, wide variety of column choices, and good reproducibility.
-
Considerations: Atenolol is a basic and hydrophilic compound, which can sometimes lead to poor retention and peak tailing on traditional C18 columns. The mobile phase often requires ion-pairing agents or careful pH control to ensure good peak shape and retention.
Mixed-Mode Columns:
A more recent advancement in column technology is the use of mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics.
-
Mechanism: Utilizes a combination of hydrophobic and ion-exchange interactions. For a basic compound like Atenolol, a cation-exchange functionality is particularly effective.[2]
-
Advantages: Offers unique selectivity that can resolve impurities that are difficult to separate on conventional C18 columns. The retention is controlled by both organic modifier concentration and buffer pH/concentration, providing more parameters for method optimization.[2]
-
Considerations: Method development can be more complex due to the dual retention mechanism.
| Feature | Conventional RP (C18/C8) | Mixed-Mode (RP/Cation-Exchange) |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic and Ion-Exchange Interactions |
| Selectivity for Polar/Basic Analytes | Moderate | High |
| Method Development Complexity | Lower | Higher |
| Peak Shape for Basic Compounds | Can be prone to tailing; often requires mobile phase modifiers | Generally provides sharper, more symmetrical peaks |
| Typical Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase (e.g., phosphate or acetate buffer) | Acetonitrile/Methanol and buffered aqueous phase; buffer concentration and pH are critical for retention tuning |
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method for Atenolol impurity analysis is a systematic process. The following workflow, grounded in the principles of Quality by Design (QbD), ensures a method that is fit for its intended purpose.
Caption: A systematic workflow for HPLC method development, from initial design to validation and lifecycle management.
Recommended HPLC Protocol for Atenolol and Impurities
This protocol is a starting point for the development of a stability-indicating HPLC method for Atenolol. Optimization will be necessary based on the specific impurities of interest and the available instrumentation.
1. Chromatographic System:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations, a mixed-mode column could be evaluated.
-
Column Temperature: 30°C
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm.
-
Injection Volume: 10 µL.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 10% B (re-equilibration)
-
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase A and Methanol (80:20 v/v).
-
Standard Solution: Prepare a stock solution of Atenolol reference standard (e.g., 1 mg/mL) in diluent. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Impurity Stock Solutions: If individual impurity standards are available, prepare individual stock solutions. A spiked solution containing Atenolol and all known impurities at the specification level should be prepared to confirm resolution.
-
Sample Solution: Accurately weigh and dissolve the Atenolol drug substance or product in the diluent to achieve a target concentration (e.g., 1 mg/mL).
4. System Suitability Testing (SST): Before sample analysis, the system suitability must be verified. A solution containing Atenolol and its known impurities is used for this purpose.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Atenolol and the closest eluting impurity peak. | Ensures baseline separation and accurate quantification of adjacent peaks.[6] |
| Tailing Factor (T) | ≤ 2.0 for the Atenolol peak. | Confirms good peak symmetry, which is crucial for accurate integration.[6] |
| Theoretical Plates (N) | > 2000 for the Atenolol peak. | Indicates column efficiency and the overall performance of the chromatographic system. |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard solution. | Demonstrates the precision of the analytical system. |
Method Validation: A Trust-Building Exercise
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5] The validation process provides documented evidence of the method's reliability.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of Atenolol from its impurities and any matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Alternative and Complementary Analytical Techniques
While HPLC is the primary technique, other methods can provide valuable information, especially for impurity identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying unknown impurities and confirming the identity of known ones.
-
Two-Dimensional Liquid Chromatography (2D-LC): A powerful technique for resolving complex mixtures. An achiral separation can be performed in the first dimension to separate impurities, followed by a chiral separation in the second dimension to resolve enantiomers.[9]
-
Capillary Electrophoresis (CE): An alternative separation technique that can offer different selectivity compared to HPLC.
Conclusion
The selection and development of an appropriate HPLC method are critical for the reliable detection and quantification of impurities in Atenolol. A systematic approach, beginning with a clear understanding of the analytical target profile and progressing through methodical optimization and rigorous validation, is essential. While a standard C18 column can be effective, mixed-mode columns offer a powerful alternative for resolving challenging impurity profiles. The protocol and comparative data presented in this guide provide a solid foundation for researchers to develop a robust, specific, and reliable method that ensures the quality and safety of Atenolol drug products.
References
-
HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Lat. Am. J. Pharm.[Link]
-
HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. HELIX Chromatography. [Link]
-
RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. [Link]
-
Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent. [Link]
-
Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Longdom Publishing. [Link]
-
Development and validation of a RP-HPLC Method for Simultaneous Estimation of Atenolol and Nitrendipine in Tablet Dosage Form. Der Pharma Chemica. [Link]
-
Atenolol-impurities. Pharmaffiliates. [Link]
-
Atenolol Impurities and Related Compound. Veeprho. [Link]
-
Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. ResearchGate. [Link]
-
Determination of Atenolol in Human Plasma by HPLC with Fluorescence Detection: Validation and Application in a Pharmacokinetic Study. Journal of Chromatographic Science, Oxford Academic. [Link]
-
RP-HPLC method development for the determination of Atenolol related substance in bulk drug. ResearchGate. [Link]
-
Application USP Methods for the Analysis of Atenolol using the Legacy L1 Column. SIELC Technologies. [Link]
-
Chromatographic comparison of atenolol separation in reaction media on cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase using ultra fast liquid chromatography. Semantic Scholar. [Link]
-
HPLC Separation of Atenolol on Legacy L1 Column. SIELC Technologies. [Link]
-
Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. AVESİS. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. helixchrom.com [helixchrom.com]
- 3. jocpr.com [jocpr.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. HPLC Separation of Atenolol on Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. longdom.org [longdom.org]
- 9. agilent.com [agilent.com]
1H NMR spectrum analysis of 4-(2-Oxiranylmethoxy)benzeneacetonitrile
A Comparative Guide for Purity Assessment & Reaction Monitoring
Executive Summary & Application Context
4-(2-Oxiranylmethoxy)benzeneacetonitrile (CAS: 56523-62-3), also known as 4-glycidyloxyphenylacetonitrile, is a critical synthetic intermediate. It serves as a bifunctional scaffold containing a nucleophilic-reactive epoxide and a modifiable nitrile group, often employed in the synthesis of beta-blockers (e.g., Atenolol analogs) and curing agents for high-performance epoxy resins.
This guide provides a rigorous comparative analysis of the 1H NMR spectrum of the target molecule against its two most common "alternatives" in a process setting:
-
The Precursor: 4-Hydroxybenzeneacetonitrile (Starting Material).[1]
-
The Impurity: 3-(4-(cyanomethyl)phenoxy)propane-1,2-diol (Hydrolysis/Degradation Product).
Why this matters: Distinguishing the intact epoxide ring from its hydrolyzed diol form is the primary analytical challenge. Standard HPLC often struggles with low-UV absorbing diols; NMR provides the definitive structural proof required for GMP validation.
Structural Segmentation & Proton Assignment
Before analyzing the spectrum, we must segment the molecule into magnetically distinct environments.
-
Zone A (Aromatic Core): A para-substituted benzene ring creating an AA'BB' system.
-
Zone B (Benzylic Position): An isolated methylene group (
) adjacent to the nitrile. -
Zone C (Glycidyl Ether Tail): The diagnostic region containing the epoxide ring and the ether linkage. This is an ABX system coupled to a methylene group.
Predicted Chemical Shift Table (CDCl3, 400 MHz)
| Proton Label | Chemical Environment | Multiplicity | Approx.[2][3] Shift ( | Coupling ( |
| H-1, H-2 | Aromatic (Ortho to | Doublet (d) | 7.20 - 7.25 | ~8.5 (Ortho) |
| H-3, H-4 | Aromatic (Ortho to Ether) | Doublet (d) | 6.88 - 6.95 | ~8.5 (Ortho) |
| H-5 | Benzylic | Singlet (s) | 3.68 - 3.72 | - |
| H-6a | Ether | dd | 4.18 - 4.25 | |
| H-6b | Ether | dd | 3.90 - 3.98 | |
| H-7 | Epoxide Methine ( | Multiplet (m) | 3.32 - 3.38 | Complex |
| H-8a | Epoxide Ring | dd | 2.88 - 2.94 | |
| H-8b | Epoxide Ring | dd | 2.72 - 2.78 |
Note on Stereochemistry: The protons on the epoxide ring (H-8a/b) are diastereotopic due to the chiral center at H-7, resulting in distinct signals rather than a single equivalent peak.
Comparative Analysis: Target vs. Alternatives
This section details how to objectively validate your product against process contaminants.
Comparison 1: Reaction Monitoring (Target vs. Precursor)
Scenario: You are monitoring the alkylation of 4-hydroxybenzeneacetonitrile with epichlorohydrin.
-
The Precursor Signal (4-Hydroxybenzeneacetonitrile):
-
Phenolic Proton: A broad singlet typically appearing between 5.0 - 6.5 ppm in CDCl3 (concentration dependent) or ~9.5 ppm in DMSO-d6.
-
Aromatic Shift: The protons ortho to the hydroxyl group appear slightly more upfield (~6.7-6.8 ppm) compared to the ether product (~6.9 ppm) due to the stronger electron-donating nature of the free phenol.
-
-
The Transformation:
-
Success Criteria: Complete disappearance of the phenolic proton.
-
Diagnostic Appearance: Emergence of the "Epoxide Fingerprint" at 2.7 - 3.4 ppm . If these peaks are absent, the alkylation failed.
-
Comparison 2: Stability Assessment (Target vs. Hydrolysis Impurity)
Scenario: The product has been stored in non-anhydrous conditions. Moisture opens the strained epoxide ring to form the diol.
-
The Impurity Signal (The Diol):
-
Loss of Upfield Signals: The distinct epoxide ring protons at 2.7 ppm and 2.9 ppm will vanish.
-
Downfield Shift: These protons shift significantly downfield to the 3.5 - 3.8 ppm region upon ring opening, merging with the ether linkage signals to form a complex, overlapping multiplet envelope.
-
New Exchangeable Protons: Appearance of broad OH signals (variable, 2.0 - 4.0 ppm) that disappear upon
shake.
-
Experimental Protocol for Validation
To ensure reproducibility, follow this standardized sample preparation method.
Reagents:
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference.-
Why CDCl3? It minimizes exchangeable proton broadening compared to DMSO and provides clear separation of the epoxide region.
-
-
NMR Tube: 5mm High-Precision (Wilmad 528-PP or equivalent).
Procedure:
-
Massing: Weigh 10-15 mg of the solid/oil sample.
-
Caution: Do not overload (>20mg); viscosity effects can broaden the fine splitting of the epoxide multiplets.
-
-
Solvation: Add 0.6 mL of
. Vortex until fully dissolved. -
Acquisition:
-
Scans: 16 (minimum) to 64 (for impurity detection).
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (d1): 2.0 seconds . (Essential to allow full relaxation of the isolated benzylic protons for accurate integration).
-
-
Processing:
-
Reference TMS to 0.00 ppm.[4]
-
Apply an exponential window function (LB = 0.3 Hz).
-
Visualizing the Analytical Logic
The following diagrams illustrate the chemical pathway and the decision logic for interpreting the spectra.
Diagram 1: Synthesis & Degradation Pathway
This flow shows the structural evolution and the associated NMR shifts.
Caption: Chemical pathway tracking the shift from Phenol (Precursor) to Epoxide (Target) to Diol (Impurity).
Diagram 2: Spectral Decision Tree
Use this logic flow to interpret your raw data.
Caption: Logic gate for determining sample identity based on specific spectral regions.
References
-
National Institutes of Health (NIH) - PubChem. 4-(2-Oxiranylmethoxy)benzeneacetonitrile Compound Summary. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] Journal of Organic Chemistry.[4][6][7] (Standard for solvent referencing).[3][4][8][9] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
ResearchGate (SciSpace). NMR study on the hydrolysis and epoxide ring-opening. (Reference for diol shift comparison). Retrieved from [Link]
Sources
- 1. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Comparative Technical Guide: 4-(2-Oxiranylmethoxy)benzeneacetonitrile vs. 4-Hydroxyphenylacetamide
Executive Summary
This guide evaluates two distinct chemical precursors used in the synthesis of Atenolol , a selective
-
4-(2-Oxiranylmethoxy)benzeneacetonitrile (Compound A): A key intermediate in the "Nitrile Route." Its use necessitates a challenging late-stage hydrolysis step to convert the nitrile to the primary amide.
-
4-hydroxyphenylacetamide (Compound B): The starting material for the "Amide Route." It allows for the direct installation of the glycidyl ether moiety with the amide group already in place, bypassing the need for harsh hydrolysis conditions.
Verdict: 4-hydroxyphenylacetamide (Compound B) is the superior process candidate for industrial scaling. It offers higher overall yields (up to 95%), fewer synthetic steps, and avoids the formation of carboxylic acid impurities associated with nitrile hydrolysis.
Chemical Identity & Properties
| Feature | Compound A | Compound B |
| Chemical Name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | 4-Hydroxyphenylacetamide |
| CAS Number | 29124-57-0 | 17194-82-0 |
| Functional Groups | Epoxide (reactive), Nitrile (stable precursor) | Phenol (nucleophilic), Primary Amide (labile) |
| Role in Synthesis | Intermediate (Step 2 of Nitrile Route) | Starting Material (Step 1 of Amide Route) |
| Molecular Weight | 189.21 g/mol | 151.16 g/mol |
| Solubility | Soluble in DCM, Ethyl Acetate; low water solubility. | Soluble in Alcohols, Hot Water; moderate in polar aprotic solvents. |
Synthetic Pathway Analysis
Pathway A: The Nitrile Route (Via Compound A)
This traditional pathway relies on the stability of the nitrile group during the initial alkylation.
-
Glycidylation: 4-Hydroxyphenylacetonitrile reacts with epichlorohydrin to form Compound A .
-
Amination: Compound A reacts with isopropylamine to form the nitrile-amine intermediate.
-
Hydrolysis (The Bottleneck): The nitrile is hydrolyzed to the amide using strong acid (
) or base.
-
Critical Flaw: The hydrolysis of the nitrile to the amide is difficult to stop. The reaction often proceeds to the carboxylic acid (Atenolol Impurity C), significantly reducing yield and complicating purification.
Pathway B: The Amide Route (Via Compound B)
The modern industrial standard utilizes the pre-formed amide.
-
Glycidylation: Compound B reacts with epichlorohydrin (in excess) to form 4-(2,3-epoxypropoxy)phenylacetamide.
-
Amination: The epoxide intermediate reacts with isopropylamine to yield Atenolol directly.
-
Strategic Advantage: The amide group is stable under the basic conditions of glycidylation (with controlled temperature), completely eliminating the need for downstream hydrolysis.
Pathway Visualization
Figure 1: Comparison of Nitrile vs. Amide synthetic pathways. Note the divergence of the Nitrile route into impurities.
Performance Metrics & Experimental Data
The following data compares the efficiency of both reagents in their respective optimal workflows.
| Metric | Compound A (Nitrile Route) | Compound B (Amide Route) |
| Total Steps to API | 2 (from Compound A) | 2 (from Compound B) |
| Overall Yield | 45 - 55% | 85 - 95% |
| Key Impurity | 4-Hydroxyphenylacetic acid (Hydrolysis byproduct) | Bis-ether (from O-alkylation of two phenols) |
| Reaction Conditions | Requires harsh acid/base for final step. | Mild conditions (Reflux in alcohol/water). |
| Purification | Complex (separation of amide from acid). | Simple (crystallization). |
| Atom Economy | Lower (loss of reagents during hydrolysis workup). | Higher (direct addition). |
Deep Dive: The Hydrolysis Challenge (Compound A)
Experimental evidence indicates that the hydration of the nitrile group in the presence of the secondary amine and alcohol (formed in the previous step) is kinetically challenging.
-
Mechanism: The rate of hydrolysis for
is often slower than under acidic conditions. -
Consequence: To achieve >90% conversion of the nitrile, significant amounts of Atenolol are degraded to Atenolol Acid (Impurity C), which is pharmacologically inactive and difficult to remove.
Experimental Protocols
Protocol A: Synthesis via Compound B (Recommended)
This protocol demonstrates the high-yield conversion of 4-hydroxyphenylacetamide to Atenolol.
Step 1: Glycidylation
-
Charge: In a reaction vessel, dissolve 4-hydroxyphenylacetamide (1.0 eq) in epichlorohydrin (5.0 eq). Note: Epichlorohydrin acts as both reagent and solvent.[1][2]
-
Catalyst: Add piperidine (catalytic amount) or a phase transfer catalyst (e.g., TBAB).
-
Reaction: Heat to 95–100°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the phenol.
-
Workup: Distill off excess epichlorohydrin under vacuum. The residue is the crude epoxide-amide.
Step 2: Amination
-
Addition: Redissolve the crude residue in Methanol or Isopropyl Alcohol (IPA).
-
Reagent: Add Isopropylamine (3.0 eq) dropwise.
-
Reaction: Stir at reflux (approx. 60°C) for 4 hours.
-
Isolation: Cool the mixture to 0–5°C. Atenolol precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 85–95% (purity >99%).
Protocol B: Hydrolysis of Nitrile Intermediate (Reference Only)
This protocol highlights the conditions required if starting from Compound A.
-
Substrate: Dissolve the Nitrile-Amine intermediate (derived from Compound A) in 50%
. -
Reaction: Heat to 70°C for 6 hours.
-
Control: Rigorous monitoring is required to stop the reaction before hydrolysis to the acid occurs.
-
Neutralization: Carefully neutralize with NaOH to pH 11-12 to precipitate the free base.
-
Risk: High salt formation and potential for racemization if chiral epichlorohydrin was used.
Safety & Handling
-
Compound A (Epoxide Nitrile):
-
Toxicity: Potentially genotoxic due to the epoxide functionality. Handle with extreme caution (glove box or fume hood).
-
Reactivity: The epoxide ring is sensitive to moisture and acids. Store under inert gas at 2-8°C.
-
-
Compound B (Amide Phenol):
-
Toxicity: Irritant.[3] Standard PPE is sufficient.
-
Stability: Stable at room temperature. Hygroscopic—store in a desiccator.
-
References
-
Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution. PMC (NIH). Available at: [Link]
-
Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PMC (NIH). Available at: [Link]
-
A Synthesis of Atenolol Using a Nitrile Hydration Catalyst. Organic Process Research & Development. Available at: [Link]
-
Synthesis of Atenolol Impurities (Impurity A, C, D). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal and Handling of 4-(2-Oxiranylmethoxy)benzeneacetonitrile
Executive Safety Summary
4-(2-Oxiranylmethoxy)benzeneacetonitrile (also known as p-glycidyloxybenzyl cyanide) presents a complex safety profile due to its bifunctional nature. It contains both a nitrile group (potential cyanide release) and an epoxide (oxirane) ring (direct alkylating agent).
Standard disposal protocols for simple solvents are insufficient and potentially dangerous. This guide outlines the specific segregation, deactivation, and disposal workflows required to mitigate the risks of mutagenicity and hydrogen cyanide (HCN) generation.
| Property | Critical Hazard Note |
| Functional Group A | Epoxide (Oxirane): Strong alkylating agent. Mutagenic/Carcinogenic potential. Can polymerize violently with strong acids or bases. |
| Functional Group B | Nitrile (Cyano): Metabolizes to release cyanide in vivo. Reacts with strong acids to release HCN gas. |
| Reactivity | Incompatible with Acids & Bases. Acid catalyzes epoxide polymerization and nitrile hydrolysis (HCN risk). Base catalyzes epoxide polymerization and nitrile alpha-deprotonation (exothermic runaway). |
Regulatory Framework & Waste Classification
While this specific compound may not be explicitly listed on the EPA RCRA P-list or U-list by name, it must be managed as Hazardous Waste based on characteristics and toxicity.
-
RCRA Classification: Treat as Characteristic Waste (Toxic/Reactive).
-
Waste Code Assignment (US):
-
Likely D003 (Reactive) if cyanide generation is possible under standard waste handling.
-
D001 (Ignitable) if in organic solvent carrier.
-
-
Segregation Mandate: This compound must NEVER be commingled with:
-
Oxidizers (Fire/Explosion risk).[1]
-
Aqueous Acids (HCN generation).
-
Amines/Bases (Rapid cross-linking/polymerization).
-
Operational Disposal Workflows
Scenario A: Routine Liquid Waste (Mother Liquors/Solvents)
The Golden Rule: Do not attempt bench-top chemical deactivation for routine bulk waste. The risk of generating secondary toxic byproducts or exothermic runaways outweighs the benefit. Incineration is the only acceptable disposal method.
Protocol:
-
Collection: Collect in a dedicated High-Density Polyethylene (HDPE) or Glass container.
-
Labeling: Label clearly as "Toxic Organic Waste - Contains Nitriles and Epoxides."
-
Stabilization: If the solution is acidic, neutralize to pH 7 using a weak buffer (e.g., Sodium Bicarbonate) slowly to prevent HCN release before sealing.
-
Disposal: Transfer to a licensed hazardous waste contractor for high-temperature incineration .
Scenario B: Solid Waste (Contaminated Glassware/Gloves)
-
Segregation: Separate from general trash.
-
Packaging: Double-bag in heavy-duty (5-mil) polyethylene bags or a rigid drum.
-
Labeling: "Solid Hazardous Waste: Toxic/Mutagenic Debris."
-
Disposal: Incineration.
Emergency Spill Response & Chemical Deactivation
Scope: This protocol is strictly for spills or residual cleaning of glassware. It utilizes Sodium Thiosulfate to nucleophilically open the epoxide ring (quenching alkylation potential) without generating HCN.
The Mechanism:
The thiosulfate ion (
Step-by-Step Deactivation Protocol:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves (or Silver Shield® laminate), lab coat, and full-face respirator if dust/aerosol is present.
-
Preparation of Quench Solution:
-
Dissolve 20g Sodium Thiosulfate in 100mL water.
-
Add a trace of Sodium Bicarbonate to ensure the solution is slightly alkaline (pH 8). Reason: Acidic conditions could trigger HCN release from the nitrile.
-
-
Application:
-
Gently cover the spill with the Thiosulfate solution.
-
Allow contact time of 30 minutes . The solution may warm slightly (exothermic ring opening).
-
-
Absorption:
-
Absorb the resulting slurry with vermiculite or chem-pads.
-
-
Final Cleanup:
Visualized Decision Matrices
Figure 1: Waste Stream Decision Matrix
This logic flow ensures that the material is never accidentally mixed with incompatible streams.
Caption: Decision matrix for segregating waste streams to prevent accidental HCN generation or polymerization.
Figure 2: Chemical Deactivation Mechanism (Spill Response)
Understanding the chemistry ensures the user knows why water alone is insufficient.
Caption: The thiosulfate quench neutralizes the alkylating epoxide risk, but the material remains toxic due to the nitrile group.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Organic Syntheses. (2011). Procedure for Quenching Epoxides/Peroxides with Thiosulfate. Org. Synth. 2011, 88, 342. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
